molecular formula C26H19N3O5 B2461376 (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1031961-00-8

(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2461376
CAS No.: 1031961-00-8
M. Wt: 453.454
InChI Key: AFUYVXGBUSHZSX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The pyrido[1,2-a]pyrimidin-2-yl group would form a bicyclic ring structure, while the dihydroisoquinoline-4-carboxylate group would form another bicyclic ring structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the carboxylate group could undergo reactions such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the functional groups and the overall structure of the molecule. For example, the presence of the carboxylate group could make the compound acidic .

Scientific Research Applications

Synthesis and Characterization

The chemical under discussion is related to a broader class of compounds known for their heterocyclic nature and potential biological activities. For instance, compounds like 4-hydroxy-2-quinolones, which share a structural resemblance, have been synthesized to establish structure-biological activity relationships, focusing on their diuretic properties (Ukrainets, 2008). Another study elaborated on the synthesis of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides for subsequent microbiological investigation, highlighting the modification of the pyrimidine ring through bromination (Ukrainets, 2009).

Biological Activities

Compounds within this chemical family have demonstrated a range of biological activities. For example, N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, through primary pharmacological screening, were found to possess analgesic properties to varying degrees (Ukrainets, 2015). Moreover, the synthesis of novel benzodifuranyl and related compounds has been pursued for their anti-inflammatory and analgesic activities, demonstrating significant COX-2 inhibitory effects (Abu‐Hashem, 2020).

Potential for Antitubercular and Anticoagulant Applications

Further research has focused on compounds with potential antitubercular activity and the ability to inhibit blood coagulation factors, indicating their therapeutic relevance in treating tuberculosis and managing coagulation disorders. For instance, compounds with a pyrimidine moiety have shown relatively high inhibitory activity against blood coagulation factors Xа and XIa, suggesting their utility in developing anticoagulant therapies (Potapov, 2021).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Additionally, its potential biological activity could be explored, given the known activities of similar compounds .

Properties

IUPAC Name

(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O5/c1-33-19-8-6-7-18(14-19)29-15-22(20-9-2-3-10-21(20)25(29)31)26(32)34-16-17-13-24(30)28-12-5-4-11-23(28)27-17/h2-15H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUYVXGBUSHZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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